molecular formula C10H11F3N2 B11809220 1-(2,2,2-Trifluoroethyl)indolin-5-amine

1-(2,2,2-Trifluoroethyl)indolin-5-amine

Katalognummer: B11809220
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: OUYXUTBXNPFDRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(2,2,2-Trifluoroethyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indoline with 2,2,2-trifluoroethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of bulk manufacturing processes to produce the compound in large quantities .

Analyse Chemischer Reaktionen

1-(2,2,2-Trifluoroethyl)indolin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroethyl)indolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(2,2,2-Trifluoroethyl)indolin-5-amine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .

Eigenschaften

Molekularformel

C10H11F3N2

Molekulargewicht

216.20 g/mol

IUPAC-Name

1-(2,2,2-trifluoroethyl)-2,3-dihydroindol-5-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-3-7-5-8(14)1-2-9(7)15/h1-2,5H,3-4,6,14H2

InChI-Schlüssel

OUYXUTBXNPFDRH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=C1C=C(C=C2)N)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.